molecular formula C13H19FN2O2 B14899603 2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide

2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide

Cat. No.: B14899603
M. Wt: 254.30 g/mol
InChI Key: DRZGDPUHDAJBPW-UHFFFAOYSA-N
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Description

2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide (hereafter referred to as Compound X) is a synthetic acetamide derivative characterized by its ethyl(2-hydroxyethyl)amino side chain and 4-fluorobenzyl aromatic moiety. The hydroxyethyl group likely enhances solubility, while the 4-fluorobenzyl motif may influence binding affinity and metabolic stability .

Properties

Molecular Formula

C13H19FN2O2

Molecular Weight

254.30 g/mol

IUPAC Name

2-[ethyl(2-hydroxyethyl)amino]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C13H19FN2O2/c1-2-16(7-8-17)10-13(18)15-9-11-3-5-12(14)6-4-11/h3-6,17H,2,7-10H2,1H3,(H,15,18)

InChI Key

DRZGDPUHDAJBPW-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)CC(=O)NCC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorobenzylamine with ethyl 2-bromoacetate to form an intermediate, which is then reacted with 2-aminoethanol to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like potassium carbonate to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of 2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems. The use of high-pressure reactors and efficient mixing systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The amide group can be reduced to an amine under specific conditions.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Conversion to an amine derivative.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences between Compound X and its analogs:

Compound Name Substituents/R-Groups Molecular Weight (g/mol) Key Features References
Compound X Ethyl(2-hydroxyethyl)amino, 4-fluorobenzyl Not reported Hydroxyethyl enhances solubility; fluorobenzyl aids target binding
2-(4-Ethylphenoxy)-N-(2-fluorobenzyl)-N-(2-furylmethyl)acetamide 4-Ethylphenoxy, 2-fluorobenzyl, furylmethyl Not reported Hydrophobic furylmethyl may reduce solubility; dual fluorinated benzyl
2-chloro-N-(4-fluorobenzyl)acetamide Chloroacetamide, 4-fluorobenzyl 200.64 Chloro group increases reactivity; lacks amino side chain
2-chloro-N-ethyl-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}acetamide Chloro, ethyl, 4-fluorobenzylamino 316.78 Chloro and ethyl groups may improve metabolic stability
N-(2-{[1-(4-fluorophenyl)ethyl]amino}ethyl)acetamide 4-fluorophenethylaminoethyl 224.27 Phenethyl chain may enhance blood-brain barrier penetration
2-chloro-N-{[(4-fluorophenyl)carbamoyl]methyl}-N-methylacetamide Chloro, methyl, 4-fluorophenylcarbamoyl 258.68 Carbamoyl group introduces hydrogen-bonding potential

Key Observations :

  • Solubility : Compound X’s hydroxyethyl group likely provides superior aqueous solubility compared to analogs with hydrophobic substituents (e.g., furylmethyl in or phenethyl in ).
  • Binding Interactions : The 4-fluorobenzyl group, common across many analogs, is associated with enhanced binding to aromatic-rich pockets in enzymes or receptors (e.g., GPCRs) .
  • Reactivity : Chloro-substituted analogs () exhibit higher electrophilicity, which may improve covalent binding but increase toxicity risks.

Physicochemical and Pharmacokinetic Properties

  • pKa and Bioavailability: The hydroxyethyl group in Compound X (predicted pKa ~12–14) may increase basicity compared to neutral carbamoyl () or nonpolar furylmethyl () analogs, affecting ionization and membrane permeability .
  • Metabolic Stability : Chloro-substituted analogs () are prone to glutathione-mediated detoxification, whereas Compound X’s hydroxyethyl group may undergo Phase II conjugation (e.g., glucuronidation), influencing half-life .

Biological Activity

2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide, also known by its CAS number 1376383-25-3, is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H19FN2O2
  • Molecular Weight : 254.30 g/mol
  • Purity : Standard purity reported at 98% .

Biological Activity Overview

The biological activity of 2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide can be summarized as follows:

  • Mechanism of Action : The compound acts primarily as a modulator in various biological pathways, showing affinity for certain receptors and enzymes. Its structure suggests potential interactions that could influence neurotransmitter systems and cellular signaling pathways.
  • Pharmacological Effects : Preliminary studies indicate that this compound may exhibit:
    • Antagonistic activity on certain ion channels.
    • Modulation of neurotransmitter release, potentially affecting conditions such as anxiety or depression.

Cytotoxicity Assays

Research has evaluated the cytotoxic effects of this compound on various cell lines. For instance, in a study involving human cervical (HeLa) and lung (A549) carcinoma cells, no significant cytotoxic effects were observed at concentrations up to 25 μM, indicating a favorable safety profile for further exploration .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have shown that modifications to the amide group significantly influence the biological activity of similar compounds. For instance:

  • Compounds with bulky electron-rich substituents at specific positions on the phenyl ring exhibited enhanced activity compared to those with smaller or electron-withdrawing groups .

Case Studies

Summary of Findings

The following table summarizes key findings related to the biological activity of 2-(Ethyl(2-hydroxyethyl)amino)-N-(4-fluorobenzyl)acetamide:

Activity Description Reference
CytotoxicityNo significant cytotoxic effects at ≤25 μM
TRPV Channel ModulationPotential antagonist activity
Antiviral PotentialPromising results in related compounds

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